4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl 2-methylbenzoate
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Overview
Description
4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl 2-methylbenzoate is a complex organic compound with the molecular formula C22H16Br2N2O3 This compound is characterized by the presence of bromine atoms, a carbohydrazonoyl group, and a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl 2-methylbenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of a bromobenzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydrazone Formation: The resulting acylated product is then reacted with hydrazine to form the carbohydrazonoyl group.
Esterification: Finally, the compound undergoes esterification with 2-methylbenzoic acid to form the desired product.
The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound is limited due to its specialized applications. the synthesis can be scaled up using batch reactors with precise control over reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl 2-methylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialized chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl 2-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate
- 2-(4-Bromobenzoyl)benzoic acid
- 4-Bromo-2-(2-(2-bromobenzoyl)carbohydrazonoyl)phenyl 2-methylbenzoate
Uniqueness
4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl 2-methylbenzoate is unique due to its specific substitution pattern and the presence of both bromine atoms and a carbohydrazonoyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specialized research applications.
Properties
CAS No. |
767305-61-3 |
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Molecular Formula |
C22H16Br2N2O3 |
Molecular Weight |
516.2 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 2-methylbenzoate |
InChI |
InChI=1S/C22H16Br2N2O3/c1-14-4-2-3-5-19(14)22(28)29-20-11-10-18(24)12-16(20)13-25-26-21(27)15-6-8-17(23)9-7-15/h2-13H,1H3,(H,26,27)/b25-13+ |
InChI Key |
ZSUXVUAJAWTFLB-DHRITJCHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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